molecular formula C16H22N2S B6628923 1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine

1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine

Cat. No.: B6628923
M. Wt: 274.4 g/mol
InChI Key: GIYKRALUCAHUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine, commonly known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTCP belongs to a class of compounds known as diamines, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In

Scientific Research Applications

BTCP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. BTCP has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, BTCP has been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of BTCP is not fully understood. However, studies have suggested that BTCP may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. BTCP has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The antiviral activity of BTCP may be due to its ability to inhibit viral DNA synthesis. The antimicrobial activity of BTCP may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, BTCP has been shown to have a low acute toxicity and no significant adverse effects on body weight or organ function. BTCP has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

One of the major advantages of BTCP is its potent antitumor activity against a wide range of cancer cell lines. BTCP has also been shown to have low toxicity and a low potential for drug-drug interactions. However, one of the limitations of BTCP is its relatively low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BTCP. One area of research is the optimization of the synthesis method to increase the yield and purity of the final product. Another area of research is the elucidation of the mechanism of action of BTCP, which may lead to the development of more potent and selective antitumor agents. Furthermore, the potential use of BTCP as an antiviral and antimicrobial agent warrants further investigation. Finally, the development of novel drug delivery systems may enhance the therapeutic efficacy of BTCP in vivo.

Synthesis Methods

The synthesis of BTCP involves the reaction of 1-benzothiophen-3-ylmethylamine with cyclopropylmethylamine and methylamine in the presence of a suitable catalyst. The resulting compound is then purified using standard chromatographic techniques. The synthesis of BTCP has been optimized to yield high purity and high yield of the final product.

Properties

IUPAC Name

1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S/c1-12(18(2)14-7-8-14)9-17-10-13-11-19-16-6-4-3-5-15(13)16/h3-6,11-12,14,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKRALUCAHUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CSC2=CC=CC=C21)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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